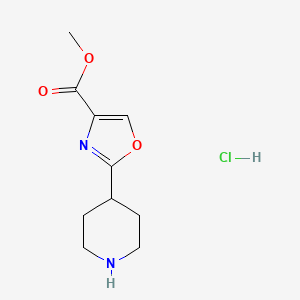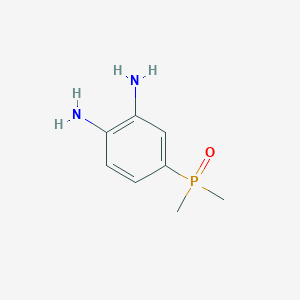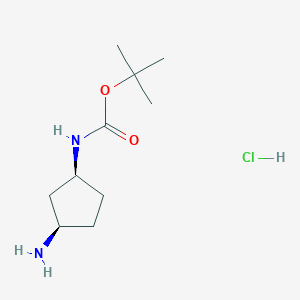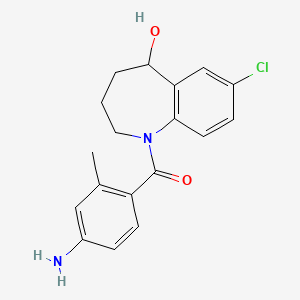
Tolvaptan metabolite DM-4128
Descripción general
Descripción
Tolvaptan metabolite DM-4128, also known as 1432725-24-0 or 4U854V7PAG, is a compound with the molecular formula C18H19ClN2O2 . It has a molecular weight of 330.8 g/mol . The IUPAC name for this compound is (4-amino-2-methylphenyl)- (7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone .
Synthesis Analysis
The metabolites of tolvaptan, including DM-4128, are mainly produced by CYP 3A4 . The chemical synthesis of these metabolites has been described in the literature for further study .Molecular Structure Analysis
The InChI string for Tolvaptan metabolite DM-4128 is InChI=1S/C18H19ClN2O2/c1-11-9-13 (20)5-6-14 (11)18 (23)21-8-2-3-17 (22)15-10-12 (19)4-7-16 (15)21/h4-7,9-10,17,22H,2-3,8,20H2,1H3 . The Canonical SMILES string is CC1=C (C=CC (=C1)N)C (=O)N2CCCC (C3=C2C=CC (=C3)Cl)O .Physical And Chemical Properties Analysis
Tolvaptan metabolite DM-4128 has a molecular weight of 330.8 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 330.1135055 g/mol . The Topological Polar Surface Area is 66.6 Ų . The compound has a Heavy Atom Count of 23 .Aplicaciones Científicas De Investigación
1. Drug-Induced Liver Injury Research
- Application : Tolvaptan and its metabolites have been used in research to understand drug-induced liver injury (DILI). The research focused on the mechanisms of Tolvaptan-induced liver injury and identifying patient susceptibility factors .
- Methods : In vitro assays were used to identify alterations in bile acid disposition and inhibition of mitochondrial respiration as potential mechanisms underlying Tolvaptan hepatotoxicity . DILIsym software was used for simulations that included physiologically based pharmacokinetic estimates of hepatic exposure for Tolvaptan and its metabolites .
- Results : The simulations demonstrated that in vivo hepatic exposure to Tolvaptan and the DM-4103 metabolite, combined with these two mechanisms of toxicity, were sufficient to account for the initiation of Tolvaptan-mediated DILI .
2. Treatment of Cirrhosis
- Application : Tolvaptan and its metabolites have been studied for their effects on patients with Child-Pugh Class B cirrhosis accompanied by ascites .
- Methods : The study was an open-label, single-center, single- and multiple-dose study where patients received a daily 15 mg dose of Tolvaptan for 7 consecutive days . The plasma concentrations of Tolvaptan and its two metabolites (DM-4103, DM-4107) were measured using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) .
- Results : Plasma concentrations of Tolvaptan and DM-4107 reached steady-states after 7 days of consecutive oral administration . No accumulation of Tolvaptan or DM-4107 was found, but DM-4103 accumulated 18.2-fold after multiple-dosing . The daily urine volume and daily water consumption were statistically significantly increased after administration of Tolvaptan from Day 1 to Day 7 .
4. Understanding Drug-Induced Liver Injury
- Application : Tolvaptan and its metabolites have been used in research to understand drug-induced liver injury (DILI). The research focused on the mechanisms of Tolvaptan-induced liver injury and identifying patient susceptibility factors .
- Methods : In vitro assays were used to identify alterations in bile acid disposition and inhibition of mitochondrial respiration as potential mechanisms underlying Tolvaptan hepatotoxicity . DILIsym software was used for simulations that included physiologically based pharmacokinetic estimates of hepatic exposure for Tolvaptan and its metabolites .
- Results : The simulations demonstrated that in vivo hepatic exposure to Tolvaptan and the DM-4103 metabolite, combined with these two mechanisms of toxicity, were sufficient to account for the initiation of Tolvaptan-mediated DILI .
Propiedades
IUPAC Name |
(4-amino-2-methylphenyl)-(7-chloro-5-hydroxy-2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-11-9-13(20)5-6-14(11)18(23)21-8-2-3-17(22)15-10-12(19)4-7-16(15)21/h4-7,9-10,17,22H,2-3,8,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFPODYXXNMTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C(=O)N2CCCC(C3=C2C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tolvaptan metabolite DM-4128 | |
CAS RN |
1432725-24-0 | |
| Record name | DM-4128 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1432725240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DM-4128 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U854V7PAG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



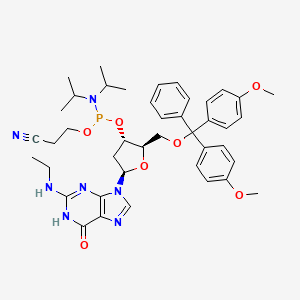
![N-[9-[(2R,3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B1436914.png)
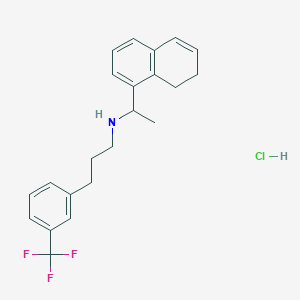
![5-[[1-[[1-[4-[[[4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoyl]amino]oxymethyl]anilino]-6-(carbamoylamino)-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1436919.png)
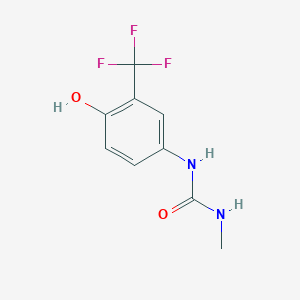
![D-myo-Inositol, 1-[(2R)-2-hydroxy-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl hydrogen phosphate], ammonium salt (1:1)](/img/structure/B1436921.png)
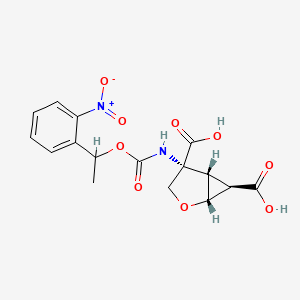
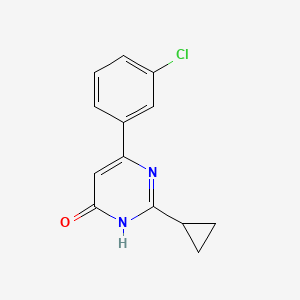
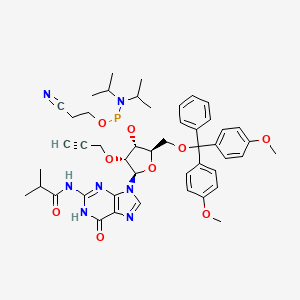
![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)

